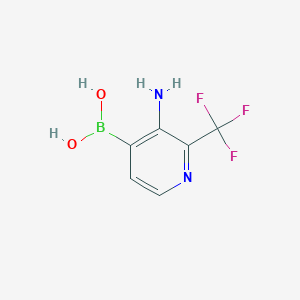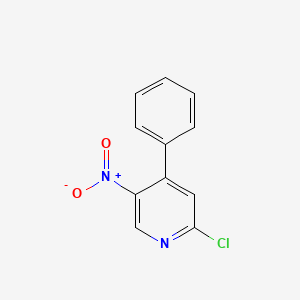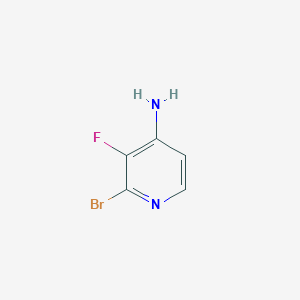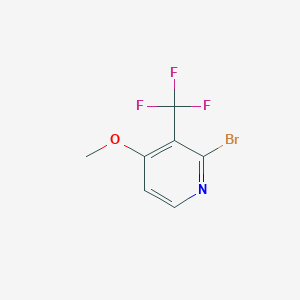
2-Bromo-4-methoxy-3-(trifluoromethyl)pyridine
Overview
Description
Synthesis Analysis
Several synthetic routes exist for preparing TFMP. One common method involves the introduction of a trifluoromethyl group onto a pyridine ring. For instance, the synthesis of fluazifop-butyl , an agrochemical, utilizes a vapor-phase reaction to incorporate the trifluoromethyl moiety . Additionally, regioselective deprotonation at the C-3 position followed by trapping with carbon dioxide yields the corresponding nicotinic acid .
Scientific Research Applications
Heterocyclic Synthesis
2-Bromo-4-methoxy-3-(trifluoromethyl)pyridine has been used in the synthesis of various heterocycles. For example, Martins (2002) describes the regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones and their applications in heterocyclic synthesis, highlighting the significance of such compounds in this field (Martins, 2002).
Spectroscopic and Density Functional Theory Studies
The compound has been characterized spectroscopically, with studies involving Fourier Transform-Infrared (FT-IR), Nuclear Magnetic Resonance (NMR) spectroscopies, and density functional theory (DFT). Vural and Kara (2017) conducted such studies, providing insights into the molecular structure and properties of 5-Bromo-2-(trifluoromethyl)pyridine (Vural & Kara, 2017).
Synthesis of Alkyl 4-Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates
Khlebnikov et al. (2018) used a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted aminopyrroles, demonstrating the utility of 2-Bromo-4-methoxy-3-(trifluoromethyl)pyridine in synthesizing complex organic compounds (Khlebnikov et al., 2018).
Antimicrobial Activity Studies
The compound has been utilized in the synthesis of novel derivatives with antimicrobial properties. Bogdanowicz et al. (2013) synthesized new cyanopyridine derivatives from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, which were evaluated for their antimicrobial activity (Bogdanowicz et al., 2013).
Future Directions
: Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. Read more : Sigma-Aldrich. (n.d.). 2-Bromo-4-(trifluoromethyl)pyridine 97 175205-81-9. View details : Research Outreach. (2022). Trifluoromethylpyridine: Its chemistry and applications. Read more
properties
IUPAC Name |
2-bromo-4-methoxy-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-4-2-3-12-6(8)5(4)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILZTAGIZNQALW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401239890 | |
| Record name | Pyridine, 2-bromo-4-methoxy-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401239890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methoxy-3-(trifluoromethyl)pyridine | |
CAS RN |
1227592-50-8 | |
| Record name | Pyridine, 2-bromo-4-methoxy-3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227592-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-bromo-4-methoxy-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401239890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




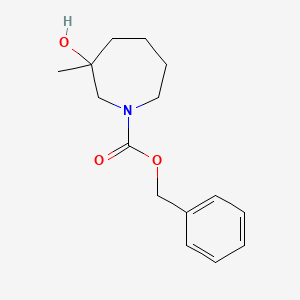
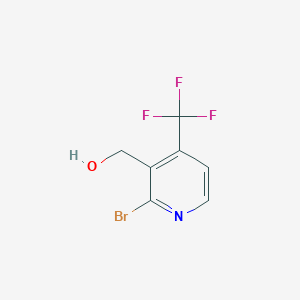
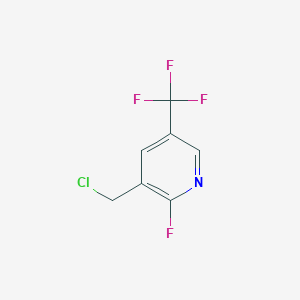
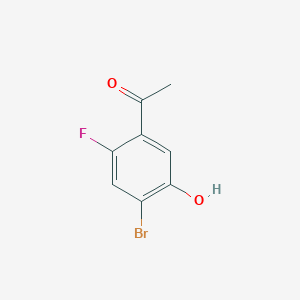
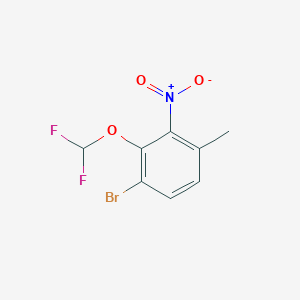
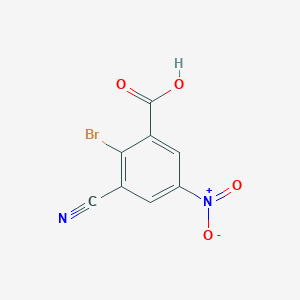
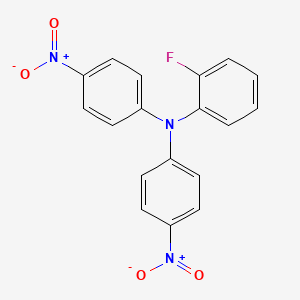
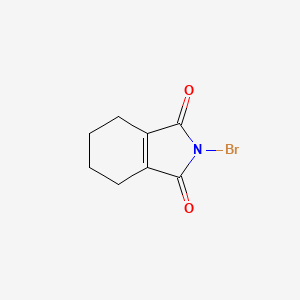
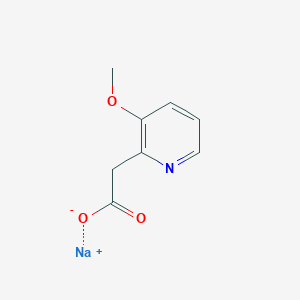
![8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B1447289.png)
